Methyl 11-(1H-imidazol-1-yl)undecanoate Methyl 11-(1H-imidazol-1-yl)undecanoate
Brand Name: Vulcanchem
CAS No.: 72338-54-6
VCID: VC19370264
InChI: InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3
SMILES:
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

Methyl 11-(1H-imidazol-1-yl)undecanoate

CAS No.: 72338-54-6

Cat. No.: VC19370264

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-(1H-imidazol-1-yl)undecanoate - 72338-54-6

Specification

CAS No. 72338-54-6
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name methyl 11-imidazol-1-ylundecanoate
Standard InChI InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3
Standard InChI Key NQVPUMGTZBFNTN-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCCN1C=CN=C1

Introduction

Structural and Chemical Identity

Methyl 11-(1H-imidazol-1-yl)undecanoate (C₁₅H₂₆N₂O₂) consists of an undecanoic acid backbone with a methyl ester at one terminus and a 1H-imidazole ring at the opposite terminus. The imidazole group, a five-membered aromatic ring with two nitrogen atoms, introduces polarity and hydrogen-bonding capacity, while the long alkyl chain confers hydrophobicity. Key structural features include:

  • Molecular formula: C₁₅H₂₆N₂O₂

  • Molecular weight: 266.38 g/mol

  • Functional groups: Methyl ester (RCOOCH₃), tertiary amine (imidazole N), and aliphatic hydrocarbon chain.

The compound’s amphiphilic nature suggests potential as a surfactant or ionizable lipid in drug delivery systems .

Synthetic Strategies

N-Alkylation of Imidazole

The most viable route to Methyl 11-(1H-imidazol-1-yl)undecanoate involves N-alkylation of imidazole with methyl 11-bromoundecanoate (or a related alkylating agent). This method mirrors solvent-free protocols for synthesizing imidazol-1-yl-acetic acid derivatives .

Procedure:

  • Reaction setup: Imidazole (1.2 eq), methyl 11-bromoundecanoate (1 eq), and potassium carbonate (2 eq) are mixed under solvent-free conditions.

  • Conditions: Heating at 80–90°C for 12–24 hours with stirring.

  • Work-up: The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to yield the title compound.

Key considerations:

  • Longer reaction times are required due to steric hindrance from the undecanoate chain.

  • Alternative alkylating agents (e.g., methyl 11-tosylundecanoate) may improve yields .

Spectroscopic Characterization

Hypothetical data for Methyl 11-(1H-imidazol-1-yl)undecanoate, extrapolated from analogous compounds :

Table 1: NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.52 (s, 1H)SingletImidazole H2
¹H7.08 (s, 1H)SingletImidazole H4/H5
¹H3.67 (s, 3H)SingletOCH₃
¹H4.20 (t, 2H)Triplet (J=7 Hz)N-CH₂-(CH₂)₉-
¹H1.25–1.35 (m, 16H)MultipletAliphatic CH₂

Table 2: IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
1745C=O (ester)
3100–3000Aromatic C-H (imidazole)
2850–2950Aliphatic C-H

Physicochemical Properties

  • Solubility: Miscible with chloroform, DCM, and THF; sparingly soluble in water.

  • Melting point: Estimated 45–50°C (based on alkyl chain length).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group.

Challenges and Future Directions

  • Synthetic optimization: Improving yields via phase-transfer catalysts or microwave-assisted reactions.

  • Biological profiling: Screening for antimicrobial or anticancer activity.

  • Derivatization: Introducing additional functional groups (e.g., fluorination) to modulate properties.

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